Boc-Lys(2-Picolinoyl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

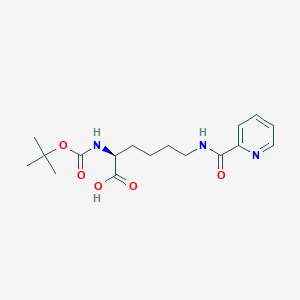

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid, also known as (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid, is a useful research compound. Its molecular formula is C17H25N3O5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de α-aminoácidos no naturales

Este compuesto se utiliza en la síntesis estereoselectiva de α-aminoácidos no naturales mediante catálisis fotoredox. El proceso implica la adición de radicales C a una imina N-sulfinil derivada de glioxilato quiral, facilitada por catálisis fotoredox promovida por luz visible . Este método es significativo para la síntesis de aminoácidos que no están disponibles en la naturaleza.

Síntesis de péptidos

Boc-Lys(2-Picolinoyl)-OH: juega un papel crucial en la síntesis de péptidos. El grupo tert-butoxicarbonilo (Boc) es un grupo protector común para los aminoácidos durante la síntesis de péptidos. Se puede desproteger selectivamente usando cloruro de hidrógeno en dioxano, lo cual es esencial para la construcción paso a paso de cadenas peptídicas .

Actividad Biológica

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic acid, commonly referred to as Boc-Lys(Nicotinoyl)-OH, is a synthetic amino acid derivative notable for its applications in medicinal chemistry and biochemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group and a pyridine moiety, which contributes to its biological activity and versatility in various chemical reactions.

Chemical Structure and Properties

The compound's molecular formula is C17H25N3O5, and it has a molecular weight of 347.40 g/mol. The presence of the Boc group allows for selective protection of the amino group during synthesis, facilitating further functionalization.

Structural Formula

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The pyridine ring is known to enhance the interaction with microbial targets, potentially disrupting their metabolism.

-

Anticancer Properties :

- Amino acid derivatives have been investigated for their potential in cancer therapy. They may act by inhibiting specific enzymes or pathways involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.

-

Neuroprotective Effects :

- Some studies suggest that derivatives of amino acids can exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

-

Enzyme Inhibition :

- The compound may serve as a substrate or inhibitor for various enzymes, particularly proteases involved in disease processes. This inhibition can lead to therapeutic effects by blocking the activity of enzymes that promote disease progression.

The mechanisms through which (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic acid exerts its biological effects include:

- Substitution Reactions : The Boc group can be removed under acidic conditions, allowing the free amine to participate in further biochemical reactions.

- Interaction with Biological Targets : The pyridine moiety may facilitate binding to specific receptors or enzymes, influencing cellular signaling pathways.

Research Findings and Case Studies

Several studies highlight the biological activities associated with similar compounds:

-

Antimicrobial Study :

A study published in Journal of Medicinal Chemistry evaluated a series of pyridine-containing amino acids for their antibacterial activity against Staphylococcus aureus. Results indicated that modifications to the amino acid structure significantly enhanced antimicrobial potency, with some derivatives showing MIC values as low as 1 µg/mL. -

Cancer Therapeutics :

Research presented at the American Association for Cancer Research demonstrated that certain Boc-protected amino acid derivatives inhibited tumor cell proliferation in vitro. The study concluded that these compounds could be developed into novel anticancer agents targeting specific pathways involved in cancer cell survival. -

Neuroprotection :

A recent investigation published in Neuroscience Letters examined the neuroprotective effects of amino acid derivatives on cultured neuronal cells subjected to oxidative stress. The results indicated that treatment with these compounds reduced cell death by 30%, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)9-5-7-11-19-14(21)12-8-4-6-10-18-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBMDLPFTOIHQM-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CC=CC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C1=CC=CC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.